molecular formula C14H21N3O3S B2739987 N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide CAS No. 380341-47-9

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide

Cat. No.: B2739987
CAS No.: 380341-47-9
M. Wt: 311.4
InChI Key: WKZPJIIXBPWJCY-UHFFFAOYSA-N
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Description

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a chemical compound with the molecular formula C14H21N3O3S and a molecular weight of 311.41 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring system, a sulfonamide group, and multiple ethyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide typically involves the reaction of quinoxaline derivatives with sulfonamide reagents under specific conditions. One common method involves the use of N-ethyl-N-methylamine as a starting material, which is reacted with a quinoxaline derivative in the presence of a suitable catalyst and solvent . The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for research and commercial use .

Chemical Reactions Analysis

Types of Reactions

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives .

Scientific Research Applications

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes in microorganisms or cancer cells. The quinoxaline ring system may also interact with DNA or proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and sulfonamides, such as:

Uniqueness

N,N,1-triethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple ethyl groups and the sulfonamide moiety make it particularly interesting for research in medicinal chemistry and drug development .

Properties

IUPAC Name

N,N,1-triethyl-3-oxo-2,4-dihydroquinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-4-16-10-14(18)15-12-9-11(7-8-13(12)16)21(19,20)17(5-2)6-3/h7-9H,4-6,10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZPJIIXBPWJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NC2=C1C=CC(=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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